N-(4-Aminophenyl)-3-methoxypropanamide
Description
N-(4-Aminophenyl)-3-methoxypropanamide is an amide derivative featuring a propanamide backbone substituted with a methoxy group at the third carbon and a 4-aminophenyl moiety attached to the nitrogen atom. The amino group at the para position of the phenyl ring contributes to its electronic and hydrogen-bonding properties, while the methoxy group may influence solubility and metabolic stability .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-(4-aminophenyl)-3-methoxypropanamide |
InChI |
InChI=1S/C10H14N2O2/c1-14-7-6-10(13)12-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13) |
InChI Key |
FSOOQKAYNBTFDD-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural features and physicochemical properties of N-(4-Aminophenyl)-3-methoxypropanamide with analogs:
Key Observations :
- Steric Effects : Bulky groups like tetrahydro-2H-pyran () reduce solubility but improve membrane permeability, whereas methoxy groups balance hydrophobicity and metabolic stability .
- Bonding Patterns : Crystal structures (e.g., ) reveal that amide resonance (C=O bond length ~1.23 Å) is consistent across analogs, but substituents influence intermolecular interactions (e.g., C–H···O contacts in chloro derivatives) .
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